molecular formula C7H9N5 B8353070 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

Cat. No. B8353070
M. Wt: 163.18 g/mol
InChI Key: BUWLIZGFVRJELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a useful research compound. Its molecular formula is C7H9N5 and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C7H9N5/c1-4-3-9-5(2)6-10-7(8)11-12(4)6/h3H,1-2H3,(H2,8,11)

InChI Key

BUWLIZGFVRJELS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=NC(=NN12)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of hydroxylamine hydrochloride (13.68 g, 196.85 mmol) and N,N-diisopropylethylamine (20.6 ml, 118.11 mmol) in ethanol (200 ml) was stirred for 10 minutes at 25° C. To this mixture was then added ethyl-N-[(3,6-dimethylpyrazin-2-yl)carbamothioyl]carbamate (10 g, 39.37 mmol), and the resultant mixture was heated under reflux for 16 hours. The resultant mixture was diluted with water (100 ml), stirred for 10 min, and extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated. The crude material thus obtained was triturated with hexane affording 5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (2.4 g, 71.87%) as a white solid. MS: m/z=164 (M+H+)
Quantity
13.68 g
Type
reactant
Reaction Step One
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethyl-N-[(3,6-dimethylpyrazin-2-yl)carbamothioyl]carbamate
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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